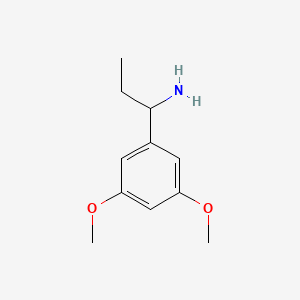

1-(3,5-Dimethoxyphenyl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dimetoxi fenil)propan-1-amina es un compuesto orgánico con la fórmula molecular C11H17NO2. Es un derivado de la fenetilamina, caracterizado por la presencia de dos grupos metoxi unidos al anillo de benceno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-(3,5-Dimetoxi fenil)propan-1-amina puede sintetizarse mediante varios métodos. Un enfoque común implica la reducción de 1-(3,5-dimetoxi fenil)propan-1-ona usando un agente reductor como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4). La reacción generalmente ocurre en un solvente anhidro como el tetrahidrofurano (THF) bajo condiciones controladas de temperatura .

Métodos de producción industrial: La producción industrial de 1-(3,5-dimetoxi fenil)propan-1-amina puede involucrar la hidrogenación catalítica del compuesto nitro correspondiente o la aminación reductora del aldehído o cetona correspondiente. Estos métodos están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(3,5-Dimetoxi fenil)propan-1-amina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes utilizando agentes reductores como LiAlH4 o NaBH4.

Reactivos y condiciones comunes:

Oxidación: KMnO4, CrO3 y otros agentes oxidantes fuertes.

Reducción: LiAlH4, NaBH4, hidrogenación catalítica.

Sustitución: Nucleófilos como haluros, aminas y tioles en condiciones apropiadas.

Productos principales:

Oxidación: Cetonas o aldehídos correspondientes.

Reducción: Alcoholes o aminas correspondientes.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

1-(3,5-Dimetoxi fenil)propan-1-amina tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas.

Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con varios objetivos biológicos.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluidos sus efectos sobre los sistemas de neurotransmisores.

Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.

Mecanismo De Acción

El mecanismo de acción de 1-(3,5-dimetoxi fenil)propan-1-amina implica su interacción con objetivos moleculares específicos, como receptores y enzimas. El compuesto puede actuar como un agonista o antagonista en ciertos sitios receptores, influyendo en varias vías bioquímicas. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactas involucradas .

Compuestos similares:

2,5-Dimetoxi anfetamina: Comparte similitudes estructurales pero difiere en la posición de los grupos metoxi y en la presencia de un grupo amina adicional.

4-Bromo-2,5-dimetoxi fenetilamina: Estructura similar con una sustitución de átomo de bromo, lo que lleva a diferentes propiedades químicas y biológicas.

Unicidad: 1-(3,5-Dimetoxi fenil)propan-1-amina es única debido a su patrón de sustitución específico en el anillo de benceno, que influye en su reactividad química y su potencial actividad biológica. Esta estructura distintiva permite modificaciones y aplicaciones específicas en varios campos de investigación .

Comparación Con Compuestos Similares

2,5-Dimethoxyamphetamine: Shares structural similarities but differs in the position of the methoxy groups and the presence of an additional amine group.

4-Bromo-2,5-dimethoxyphenethylamine: Similar structure with a bromine atom substitution, leading to different chemical and biological properties.

Uniqueness: 1-(3,5-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential biological activity. This distinct structure allows for targeted modifications and applications in various fields of research .

Propiedades

IUPAC Name |

1-(3,5-dimethoxyphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7,11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGGHZCOYWJAAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate](/img/structure/B12105184.png)

![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)

![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)